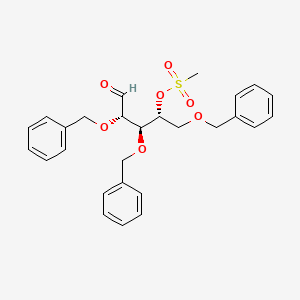
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a methanesulfonate ester. Its stereochemistry is defined by the (2R,3S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using benzyl groups, followed by the introduction of the methanesulfonate ester. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups and methanesulfonate ester play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
What sets (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate apart from similar compounds is its specific stereochemistry and the presence of multiple benzyloxy groups
Propriétés
Formule moléculaire |
C27H30O7S |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[(2R,3S,4S)-5-oxo-1,3,4-tris(phenylmethoxy)pentan-2-yl] methanesulfonate |
InChI |
InChI=1S/C27H30O7S/c1-35(29,30)34-26(21-31-18-22-11-5-2-6-12-22)27(33-20-24-15-9-4-10-16-24)25(17-28)32-19-23-13-7-3-8-14-23/h2-17,25-27H,18-21H2,1H3/t25-,26-,27+/m1/s1 |
Clé InChI |
UAFRRAZKMJHVQZ-PFBJBMPXSA-N |
SMILES isomérique |
CS(=O)(=O)O[C@H](COCC1=CC=CC=C1)[C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CS(=O)(=O)OC(COCC1=CC=CC=C1)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)
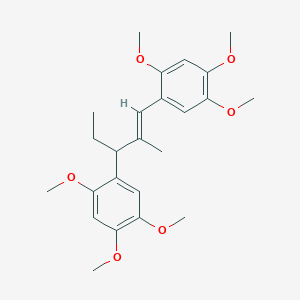
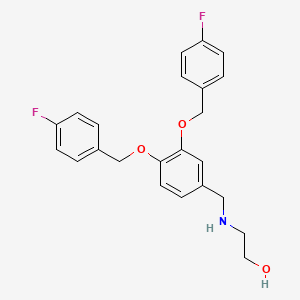
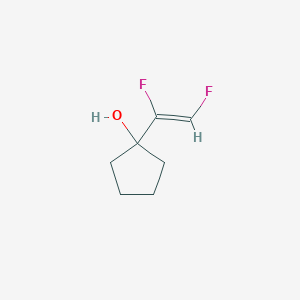


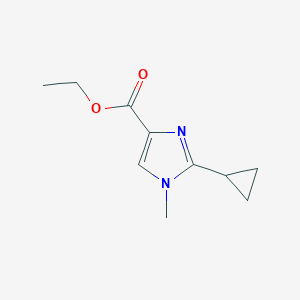
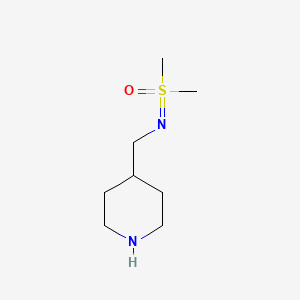
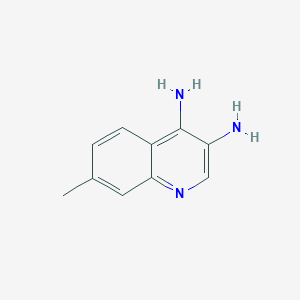

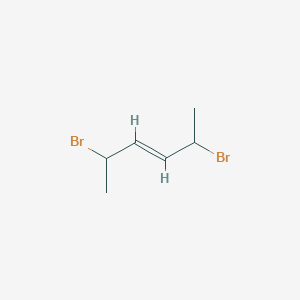

![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
